molecular formula C13H18N4O B8328326 N-(2-azidoethyl)-4-tert-butylbenzamide

N-(2-azidoethyl)-4-tert-butylbenzamide

Cat. No.: B8328326
M. Wt: 246.31 g/mol
InChI Key: SPVQBBRBVAZWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-azidoethyl)-4-tert-butylbenzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzene ring and an azidoethyl moiety attached to the amide nitrogen. This compound is of interest in organic synthesis, particularly in click chemistry applications due to the azide group’s reactivity in Huisgen cycloaddition reactions .

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

N-(2-azidoethyl)-4-tert-butylbenzamide

InChI

InChI=1S/C13H18N4O/c1-13(2,3)11-6-4-10(5-7-11)12(18)15-8-9-16-17-14/h4-7H,8-9H2,1-3H3,(H,15,18)

InChI Key

SPVQBBRBVAZWKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared benzamide backbones or substituent motifs:

Compound Name Key Substituents Functional Relevance Reference
N-(2-azidoethyl)-4-tert-butylbenzamide 4-tert-butyl, N-(2-azidoethyl) Azide for click chemistry; lipophilicity Target Compound
N-(2-nitrophenyl)-4-bromo-benzamide (I) 4-bromo, N-(2-nitrophenyl) Electron-withdrawing nitro/bromo groups
4-(tert-butyl)-N,N-dimethylbenzamide (6e) 4-tert-butyl, N,N-dimethyl Reduced steric hindrance at nitrogen
Compound 22 () 4-(4-methoxybenzamido), N-(tert-butyl) Multi-aromatic, methoxy functionality

Key Observations:

  • Azide vs. Nitro/Bromo Groups: Unlike compound I (nitro and bromo substituents), the azide in this compound provides distinct reactivity for bioorthogonal applications.
  • Steric and Solubility Effects : The tert-butyl group in the target compound and compound 6e increases hydrophobicity compared to compound 22’s methoxy group, which may improve aqueous solubility .

Reactivity and Stability

  • Azide Reactivity : The azidoethyl group enables cycloaddition with alkynes, a feature absent in nitro- or methoxy-substituted analogs. This positions the target compound as a candidate for polymer or bioconjugate synthesis.
  • Thermal Stability: Tert-butyl groups generally enhance thermal stability due to their bulky, electron-donating nature.
  • Crystallographic Behavior : Compound I exhibits two molecules per asymmetric unit, suggesting complex packing influenced by nitro and bromo substituents . The target compound’s azide may similarly affect crystal lattice dynamics.

Research Findings and Limitations

  • Evidence Gaps : Direct experimental data (e.g., melting points, solubility) for this compound are absent in the provided sources. Inferences rely on structural analogs.
  • Contradictions : While tert-butyl groups typically improve stability, compound 22’s methoxy group may introduce competing electronic effects that complicate predictability.
  • Future Directions : Synthesis and characterization of the target compound’s crystal structure and reactivity profile are needed to validate comparisons.

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